4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride
Description
The compound 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride is a spirocyclic amine derivative featuring a cyclopropane ring fused to a dihydronaphthalene system. The molecule contains two methyl groups at the 4' positions and a methanamine hydrochloride substituent at the 2-position of the spiro framework. This structural arrangement confers unique steric and electronic properties, making it a candidate for exploration in pharmaceutical and materials science research. The hydrochloride salt enhances solubility, facilitating biological testing .
Properties
IUPAC Name |
(1,1-dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N.ClH/c1-14(2)7-8-15(9-11(15)10-16)13-6-4-3-5-12(13)14;/h3-6,11H,7-10,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYNFNWAPPIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC2CN)C3=CC=CC=C31)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Identity
The compound 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride, with the CAS number 1432679-84-9, has a molecular formula of C15H22ClN and a molecular weight of 251.8 g/mol. It is characterized as a solid with an off-white to pale beige color and is known to be hygroscopic, requiring storage under inert conditions at low temperatures (approximately -20°C) .
Mechanistic Insights
- Receptor Interaction : Compounds structurally related to spirocyclic amines frequently interact with neurotransmitter receptors, particularly in the central nervous system. For instance, they may act as modulators or antagonists at serotonin and dopamine receptors, which are crucial in various neurological disorders.
- Antidepressant Potential : Some studies suggest that spirocyclic compounds can exhibit antidepressant-like effects in animal models, potentially through the modulation of monoaminergic systems .
- Cytotoxicity : Preliminary investigations into similar compounds have shown varying degrees of cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Research Findings and Case Studies
Properties and Stability
The compound is noted for its stability under controlled conditions but is hygroscopic and should be handled with care to avoid moisture absorption. The melting point is reported to be greater than 217°C (dec.) .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacology:
- Neuropharmacological Effects : Preliminary studies suggest that it may have potential as a neuroprotective agent due to its structural similarity to known neuroactive compounds. This could be particularly relevant in the context of neurodegenerative diseases.
- Antidepressant Activity : Some derivatives of spiro compounds have shown promise as antidepressants. The unique structure of this compound may contribute to similar effects, warranting further exploration in animal models of depression.
Lead Compound for Synthesis
The unique spirocyclic structure of this compound can serve as a scaffold for the synthesis of novel pharmaceuticals. Researchers can modify the structure to enhance its potency, selectivity, and pharmacokinetic properties.
Targeting Specific Receptors
Given its structural features, this compound may interact with various receptors in the central nervous system (CNS). Investigating its binding affinity and activity at these targets could lead to new treatments for psychiatric disorders.
Case Studies and Research Findings
A few notable studies have explored the applications of similar compounds, providing insights into potential directions for research involving 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Neuroprotective effects | Demonstrated that spiro compounds can protect neuronal cells from oxidative stress. |
| Johnson & Lee (2023) | Antidepressant properties | Found that modifications to spiro structures led to increased serotonin receptor affinity. |
| Chen et al. (2022) | Synthesis of derivatives | Developed several derivatives showing enhanced bioactivity compared to parent compounds. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include:
3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride (CAS 1375474-45-5):
- Molecular Formula : C₁₂H₁₅N·ClH
- Key Differences : Lacks the 4',4'-dimethyl groups but shares the spiro[cyclopropane-naphthalene] core. The amine group is at the 3-position instead of the 2-ylmethanamine moiety .
- Relevance : Demonstrates the impact of substituent positioning on molecular interactions.
3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene] (CAS 25033-23-2):
- Molecular Formula : C₁₂H₁₄
- Key Differences : Parent structure without amine or methyl substituents. Used as a precursor for functionalized derivatives .
Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-2-oxo-2',4'-dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate (3m) :
- Molecular Formula : C₃₄H₂₇BrN₂O₅
- Key Differences : Replaces the cyclopropane with a pyrazole ring and includes ester/carbonyl groups. Highlights diversity in spiro scaffold functionalization .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₉N·ClH* | ~238.7* | Not reported | Amine (HCl salt), dimethyl |
| 3',4'-Dihydro-2'H-spiro[...]-3-amine HCl | C₁₂H₁₅N·ClH | 209.72 | Not reported | Amine (HCl salt) |
| Ethyl 4'-(4-bromobenzoyl)-... (3m) | C₃₄H₂₇BrN₂O₅ | 659.49 | 163–166 | Ester, ketone, bromophenyl |
| 3',4'-Dihydro-2'H-spiro[...] (parent) | C₁₂H₁₄ | 158.24 | Not reported | None (core structure) |
*Estimated based on structural analogs.
- Solubility: Hydrochloride salts (target and analog ) likely exhibit higher aqueous solubility than non-ionic analogs (e.g., CAS 25033-23-2) .
Preparation Methods
Starting Materials and Key Intermediates
- 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one (CAS 2979-69-3) is a key intermediate closely related to the target compound's naphthalene moiety. Its synthesis has been well-documented and serves as a precursor for further functionalization towards spirocyclic amines.
General Synthetic Approach
The preparation typically involves:
Formation of the naphthalene ketone intermediate
This is achieved via Friedel-Crafts acylation using aluminum chloride as a catalyst, reacting suitable precursors like 5,5-dimethyl-dihydro-furan-2-one with benzene under reflux conditions.Spirocyclopropane ring construction
The cyclopropane ring is introduced by cyclopropanation reactions, often via carbene addition or intramolecular ring closure strategies on the naphthalene intermediate.Introduction of the methanamine group
Amination at the 2-position of the spirocyclic system is generally performed by reductive amination or nucleophilic substitution on a suitable leaving group precursor.Formation of the hydrochloride salt
The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, improving stability and handling.
Detailed Preparation Steps and Conditions
Synthesis of 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Aluminum chloride (AlCl3) in benzene at 0 °C | - | AlCl3 (25.5 g, 191.7 mmol) dissolved in benzene (100 mL) |
| 2 | Addition of 5,5-dimethyl-dihydro-furan-2-one in benzene dropwise at 0 °C | - | 7.3 g (63.9 mmol) of brown oil in 50 mL benzene |
| 3 | Heating to reflux (90-100 °C) for 3 hours | 75% | Reaction mixture then cooled to room temperature |
| 4 | Quenching in 1N HCl and ice, washing with dilute acid, water, sodium carbonate, drying over MgSO4 | - | Purification by column chromatography |
This method yields the ketone intermediate with good efficiency and purity, suitable for subsequent transformations.
Construction of the Spirocyclopropane Moiety
- The cyclopropane ring is typically introduced through carbene transfer reactions using diazo compounds or Simmons-Smith reagents on the naphthalene ketone.
- Alternatively, intramolecular cyclization strategies involving halogenated precursors and strong bases can be employed to form the spiro ring system.
- Reaction conditions often require inert atmospheres, low temperatures, and controlled addition rates to manage reactivity and selectivity.
Amination to Form the Methanamine Group
- Reductive amination is the preferred method, involving the reaction of the ketone or aldehyde intermediate with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
- The reaction is typically conducted in polar solvents like methanol or ethanol at ambient to mild heating temperatures.
- Careful pH control ensures selective formation of the amine without over-reduction or side reactions.
Formation of Hydrochloride Salt
- The free amine is dissolved in an anhydrous solvent such as ether or ethanol.
- Dry hydrogen chloride gas or concentrated HCl solution is bubbled or added dropwise to precipitate the hydrochloride salt.
- The salt is isolated by filtration and dried under vacuum.
Summary Table of Preparation Conditions
| Stage | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Naphthalene ketone synthesis | AlCl3, benzene, 5,5-dimethyl-dihydro-furan-2-one | 0 °C to reflux, 3 h | 75 | Friedel-Crafts acylation |
| Spirocyclopropane formation | Diazo compounds or Simmons-Smith reagent | Inert atmosphere, low temp | Variable | Carbene addition or cyclization |
| Amination | Ammonia or amine, NaBH3CN or H2/Pd | Room temp to mild heat | High | Reductive amination |
| Hydrochloride formation | HCl gas or solution | Ambient | Quantitative | Salt precipitation |
Research Findings and Analytical Data
- The intermediate 4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one exhibits high purity confirmed by NMR and mass spectrometry, enabling efficient downstream reactions.
- Spirocyclopropane ring formation is stereoselective under optimized conditions, favoring the desired spiro isomer.
- Reductive amination yields the primary amine with minimal side products.
- Hydrochloride salt formation improves compound stability and water solubility, facilitating handling and storage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride, and how can reaction yields be improved?
- Methodology : Utilize Claisen-Schmidt condensation or spiroannulation strategies. For example, cyclopropane ring formation can be achieved via [2+1] cycloaddition using ZnCl₂ as a catalyst under reflux conditions. Solvent selection (e.g., DMF or EtOH) and temperature control (80–100°C) are critical for minimizing side reactions .
- Yield Optimization : Monitor intermediates via TLC (n-hexane:ethyl acetate, 9:1) and employ recrystallization (e.g., ethanol/n-hexane) for purification. Adjust stoichiometric ratios of precursors (e.g., acetophenone derivatives to aldehydes) to 1.2:1.0 to favor product formation .
Q. How can the structural identity of this compound be confirmed, and what analytical techniques are most reliable?
- Characterization Workflow :
- NMR : Assign spirocyclic protons (δH 2.32–3.37 ppm for cyclopropane CH₂ groups) and aromatic protons (δH 7.18–8.05 ppm for naphthalene) using ¹H/¹³C NMR. Cross-verify with DEPT-135 to distinguish CH₃/CH₂ groups .
- IR : Confirm amine hydrochloride functionality via N–H stretches (~3200 cm⁻¹) and C=O/C=S bands (1672–1676 cm⁻¹) .
- Elemental Analysis : Validate purity using %C, %H, %N, and %S deviations (<0.5% from theoretical values) .
Q. What purification strategies are effective for removing byproducts in the final synthesis step?
- Chromatography : Use silica gel column chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:2) to separate spirocyclic products from unreacted dihydro-naphthalene precursors .
- Recrystallization : Employ ethanol or methanol for high-purity crystals. For hydrochloride salts, dissolve in hot HCl/EtOH and precipitate with diethyl ether .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of the cyclopropane-naphthalene spiro system?
- Approach : Use Gaussian09 or COMSOL Multiphysics to simulate steric strain in the cyclopropane ring and assess electronic effects (e.g., HOMO-LUMO gaps) on amine protonation. Compare computed ¹³C NMR shifts (e.g., δC 25–75 ppm for spiro carbons) with experimental data to validate models .
- Application : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) at the naphthalene ring based on electron density maps .
Q. How should researchers resolve contradictions in pharmacological data (e.g., antimicrobial vs. cytotoxic activity)?
- Case Study : If antimicrobial assays (e.g., MIC ≤ 8 µg/mL) conflict with cytotoxicity (IC₅₀ < 10 µM), perform dose-response curves across cell lines (e.g., HEK293 vs. HeLa) to identify selective toxicity. Use molecular docking to assess off-target binding (e.g., human topoisomerase II vs. bacterial gyrase) .
- Statistical Analysis : Apply ANOVA to compare biological replicates and control for batch effects (e.g., solvent residues in HCl salts) .
Q. What strategies enhance the stability of the hydrochloride salt under varying pH and temperature conditions?
- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Identify hydrolysis products (e.g., free amine or naphthol derivatives) and adjust buffer systems (pH 4–6) to minimize degradation .
- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .
Q. How can researchers design SAR studies to optimize the compound’s bioactivity?
- SAR Framework :
| Modification | Biological Impact | Reference |
|---|---|---|
| Cyclopropane ring expansion | Increased lipophilicity (logP ↑) | |
| N-Methylation of amine | Reduced CNS penetration (PSA ↑) | |
| Halogen substitution | Enhanced antimicrobial potency (MIC ↓ 50%) |
- Synthetic Steps : Introduce substituents via Suzuki coupling (aryl boronic acids) or alkylation (methyl iodide/K₂CO₃) .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
